3,4-dichloro-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide
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Overview
Description
3,4-Dichloro-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide is a complex chemical compound known for its unique structural features and significant potential in various fields of scientific research. This compound is distinguished by its dichlorobenzene and sulfonyl piperidine moieties, making it a subject of interest in chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing 3,4-dichloro-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide involves multi-step organic reactions:
Synthesis of Intermediates: Initial steps often involve preparing dichlorobenzene derivatives and phenylsulfonyl piperidine intermediates.
Condensation Reaction: These intermediates are then subjected to condensation reactions under controlled conditions, typically involving catalysts and specific solvents.
Purification: The final compound is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production might involve:
Scale-Up Reactions: Scaling up the laboratory methods with attention to reaction efficiency and cost-effectiveness.
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction rates and improve safety.
Automated Processes: Implementing automated systems for consistent and reproducible production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to various oxidized derivatives.
Reduction: Reduction reactions may target the sulfonyl group, potentially converting it to sulfonamide analogs.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetonitrile, dichloromethane, ethanol.
Major Products
The major products from these reactions include oxidized piperidine derivatives, reduced sulfonamides, and substituted dichlorobenzene compounds.
Scientific Research Applications
3,4-Dichloro-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide has a broad range of applications:
Chemistry: Used as a precursor in synthesizing more complex molecules, contributing to organic synthesis and materials science.
Medicine: Research into potential pharmaceutical applications, such as enzyme inhibitors or receptor modulators.
Industry: Utilized in developing specialty chemicals and advanced materials.
Mechanism of Action
The compound's mechanism of action involves interactions with specific molecular targets.
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways: The compound may inhibit or activate biochemical pathways, leading to downstream effects pertinent to its application.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzoylhydrazine
4-Sulfonylpiperidine derivatives
Benzenecarbohydrazide analogs
Unique Features
Structural Complexity: The combination of dichlorobenzene and sulfonyl piperidine groups.
Reactivity: Enhanced reactivity due to the specific arrangement of functional groups.
Versatility: Broad applicability in various research fields.
In comparison to these similar compounds, 3,4-dichloro-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide stands out due to its unique combination of features, making it a valuable compound for diverse scientific investigations.
Properties
IUPAC Name |
N-[[1-(benzenesulfonyl)piperidin-4-ylidene]amino]-3,4-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O3S/c19-16-7-6-13(12-17(16)20)18(24)22-21-14-8-10-23(11-9-14)27(25,26)15-4-2-1-3-5-15/h1-7,12H,8-11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIONLTXEFYXNJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NNC(=O)C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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